2-(2-(Difluoromethyl)phenoxy)ethan-1-amine 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1780780-52-0
VCID: VC3087809
InChI: InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2
SMILES: C1=CC=C(C(=C1)C(F)F)OCCN
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine

CAS No.: 1780780-52-0

Cat. No.: VC3087809

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine - 1780780-52-0

Specification

CAS No. 1780780-52-0
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name 2-[2-(difluoromethyl)phenoxy]ethanamine
Standard InChI InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2
Standard InChI Key QPONQHNFTSFMOM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)F)OCCN
Canonical SMILES C1=CC=C(C(=C1)C(F)F)OCCN

Introduction

Chemical Structure and Properties

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is characterized by a phenoxy backbone with a difluoromethyl substituent at the ortho position (position 2) and an ethylamine chain connected to the phenoxy oxygen. The molecular structure combines several key functional groups:

  • A phenyl ring core

  • A difluoromethyl substituent (-CHF₂) at position 2

  • A phenoxy linkage (-O-)

  • An ethylamine chain (-CH₂-CH₂-NH₂)

Based on the properties of structurally similar compounds, we can infer several physicochemical characteristics for this molecule:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₉H₁₁F₂NOBased on structure
Molecular Weight~187.19 g/molCalculated from atomic weights
Physical StateLikely liquid at room temperatureBased on similar phenoxyethylamines
SolubilitySlightly soluble in water, more soluble in organic solventsCommon for compounds with both hydrophilic (-NH₂) and hydrophobic (aromatic) components
pKaApproximately 9.4-9.6Estimated from similar phenethylamines
Storage RecommendationUnder inert gas at 2-8°CStandard practice for similar amines

The similar compound 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 771571-67-6) has a molecular formula of C₉H₁₁F₂NO and a structure that differs only in the arrangement of atoms in the fluorinated group .

Structural Relationship to Other Fluorinated Compounds

Understanding the relationship between 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine and other fluorinated derivatives provides valuable insights into its potential properties.

Comparison with 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine

The closest structural analog found in the literature is 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 771571-67-6) . The key difference is in the position and nature of the fluorinated group:

Feature2-(2-(Difluoromethyl)phenoxy)ethan-1-amine2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Position of connectionDifluoromethyl directly bonded to phenyl ringDifluoromethoxy group bonded to phenyl ring
Functional arrangement-O-CH₂-CH₂-NH₂ side chainPhenethylamine backbone with -OCHF₂ substituent
Molecular formulaC₉H₁₁F₂NOC₉H₁₁F₂NO
CAS numberNot established in search results771571-67-6

Relationship to Trifluoromethyl Analogs

Several trifluoromethyl-containing phenoxy ethanamines appear in the literature, including:

  • 2-(3-Trifluoromethyl-phenoxy)ethanamine (CAS 29969-15-1)

  • 2-[4-bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride (CAS 1423027-91-1)

These compounds contain a trifluoromethyl group (-CF₃) instead of a difluoromethyl group (-CHF₂), which affects their electron distribution, lipophilicity, and potentially their biological activity.

StepReactionConditions
12-substituted phenol + 1,2-dihaloethane → 1-halo-2-(2-substituted phenoxy)ethaneBase (e.g., NaOH, KOH), phase transfer catalyst
21-halo-2-(2-substituted phenoxy)ethane + phthalimide salt → phthalimide derivativePhase transfer catalyst
3Phthalimide derivative + base → final amineAlkali metal hydroxide

The patent specifies that this method is effective for various 2-alkoxy phenols, and it could potentially be adapted for 2-difluoromethylphenol .

Alternative Gabriel Synthesis Approach

An alternative approach might involve:

  • Formation of the 2-(2-difluoromethylphenoxy)acetonitrile from 2-difluoromethylphenol and chloroacetonitrile

  • Reduction of the nitrile group to obtain the amine

This method is mentioned indirectly in relation to other phenoxyethylamine derivatives .

Structure-Activity Relationships

Based on similar compounds, several structure-activity relationship principles may apply to 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine:

Effect of Fluorination Pattern

The position and type of fluorination significantly affect biological activity:

Fluorination PatternObserved Effects in Similar Compounds
Ortho-substitution (position 2)May introduce conformational constraints due to steric effects
Difluoromethyl vs. trifluoromethylDifferent electron-withdrawing capacity and lipophilicity
Phenoxy linkage vs. direct attachmentAffects flexibility and interaction with binding sites

Pharmacophore Elements

The compound contains several key pharmacophore elements common to bioactive amines:

  • Basic nitrogen (amine): Often serves as a hydrogen bond acceptor and can form ionic interactions with acidic residues in binding pockets

  • Aromatic ring: Provides hydrophobic interactions and π-stacking potential

  • Fluorinated substituent: Modulates electronic properties and increases metabolic stability

  • Phenoxy oxygen: Provides hydrogen bond acceptor capability and affects molecular geometry

Physical and Chemical Properties

The physical and chemical properties of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine would be expected to be consistent with other phenoxyethylamines, with specific modifications due to the difluoromethyl group:

Stability Considerations

Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. For 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine, recommended storage conditions would likely be similar to those for related compounds:

  • Storage under inert gas (nitrogen or argon)

  • Temperature control (2-8°C)

  • Protection from light and moisture

Reactivity Profile

The compound contains several reactive sites:

  • Primary amine: Susceptible to nucleophilic substitution reactions, acylation, and Schiff base formation

  • Difluoromethyl group: Relatively stable but can undergo defluorination under specific conditions

  • Phenoxy linkage: Generally stable but can be cleaved under strong acidic or basic conditions

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